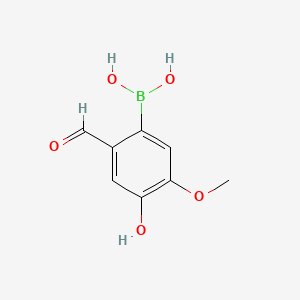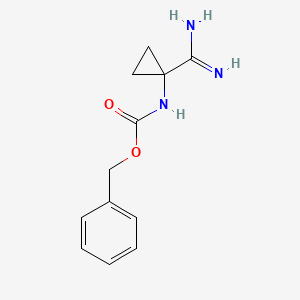
Benzyl (1-carbamimidoylcyclopropyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl (1-carbamimidoylcyclopropyl)carbamate is an organic compound with the molecular formula C12H16ClN3O2 It is a derivative of carbamic acid and features a benzyl group attached to a carbamate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Benzyl (1-carbamimidoylcyclopropyl)carbamate can be synthesized through several methods. One common approach involves the reaction of benzyl chloroformate with 1-carbamimidoylcyclopropylamine under basic conditions. The reaction typically proceeds in the presence of a base such as triethylamine, which neutralizes the hydrochloric acid formed during the reaction .
Another method involves the use of 1,1’-carbonyldiimidazole as a coupling agent. This reagent facilitates the formation of the carbamate linkage by reacting with the amine and benzyl alcohol derivatives .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The choice of method depends on factors such as cost, yield, and purity requirements. Optimization of reaction conditions, including temperature, solvent, and reaction time, is crucial for efficient production.
Análisis De Reacciones Químicas
Types of Reactions
Benzyl (1-carbamimidoylcyclopropyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbamate group to an amine or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the benzyl group with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzyl carbamate oxides, while reduction can produce benzyl amine derivatives.
Aplicaciones Científicas De Investigación
Benzyl (1-carbamimidoylcyclopropyl)carbamate has several scientific research applications:
Chemistry: It is used as a protecting group for amines in peptide synthesis.
Biology: The compound can be used in the study of enzyme mechanisms and protein interactions.
Industry: It is used in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of benzyl (1-carbamimidoylcyclopropyl)carbamate involves its interaction with specific molecular targets. The compound can act as a protecting group for amines, preventing unwanted reactions during synthesis. It can be removed under mild conditions, such as catalytic hydrogenation, to reveal the free amine group .
Comparación Con Compuestos Similares
Similar Compounds
Benzyl carbamate: Similar structure but lacks the cyclopropyl and carbamimidoyl groups.
tert-Butyl carbamate: Another carbamate derivative used as a protecting group for amines.
Fluorenylmethoxycarbonyl (FMoc) carbamate: Used in peptide synthesis with different removal conditions.
Uniqueness
Benzyl (1-carbamimidoylcyclopropyl)carbamate is unique due to its combination of a benzyl group, a cyclopropyl ring, and a carbamimidoyl group. This structure provides specific reactivity and stability, making it valuable in various synthetic and research applications.
Propiedades
Fórmula molecular |
C12H15N3O2 |
|---|---|
Peso molecular |
233.27 g/mol |
Nombre IUPAC |
benzyl N-(1-carbamimidoylcyclopropyl)carbamate |
InChI |
InChI=1S/C12H15N3O2/c13-10(14)12(6-7-12)15-11(16)17-8-9-4-2-1-3-5-9/h1-5H,6-8H2,(H3,13,14)(H,15,16) |
Clave InChI |
PWJFIUWMKQFVIK-UHFFFAOYSA-N |
SMILES canónico |
C1CC1(C(=N)N)NC(=O)OCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


amine hydrochloride](/img/structure/B13483467.png)
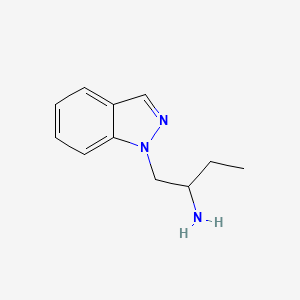
![3-{5-[(Tert-butoxy)carbonyl]-5-azaspiro[2.4]heptan-6-yl}prop-2-ynoic acid](/img/structure/B13483477.png)
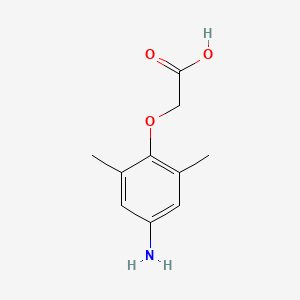
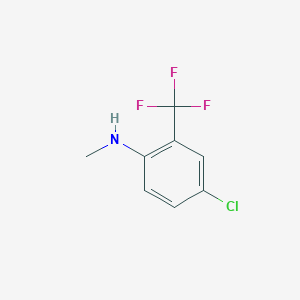
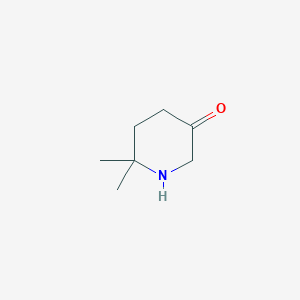
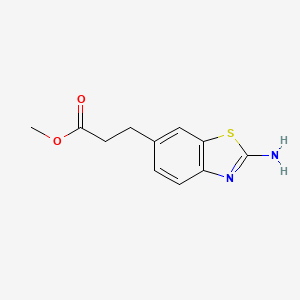
![methyl 7-oxo-9-azabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B13483520.png)
![rac-4,4-dimethyl-N-[(1R,2R)-2-methylcyclohexyl]-4,5-dihydro-1,3-thiazol-2-amine, trans](/img/structure/B13483522.png)
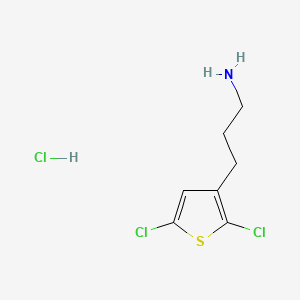
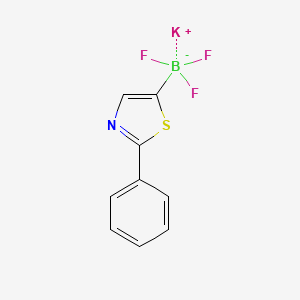
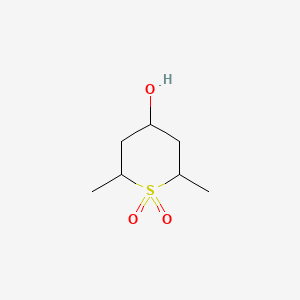
![2,2,2-trifluoroacetic acid;(1R,3S,5R,6R)-6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid](/img/structure/B13483559.png)
